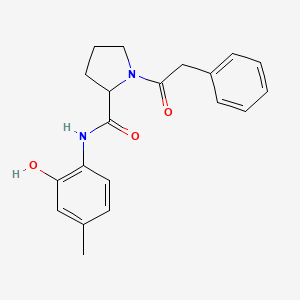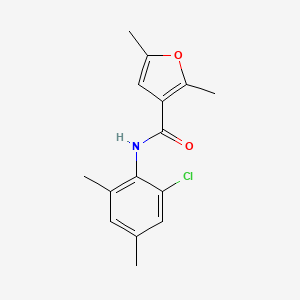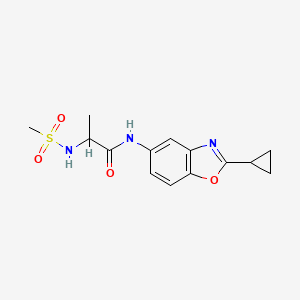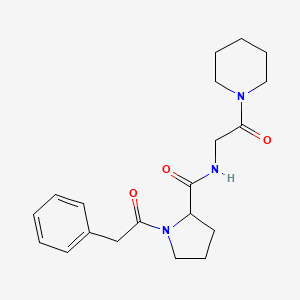![molecular formula C21H22N2O4S B7532857 N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as MMB or MMB-FUBINACA and belongs to the group of synthetic cannabinoids.
Mecanismo De Acción
MMB acts as a potent agonist for the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. The activation of these receptors by MMB leads to various physiological and behavioral effects, including analgesia, sedation, and hypothermia.
Biochemical and Physiological Effects
MMB has been reported to have various biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and produce antinociceptive effects in animal models. MMB has also been reported to have immunomodulatory effects and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMB has several advantages for lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. However, MMB has several limitations. It is a synthetic compound, which means that it may have different pharmacological properties compared to natural cannabinoids. Additionally, the synthesis method of MMB is complex and requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research on MMB. One direction is to investigate its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is to investigate its effects on the immune system and its potential applications in autoimmune diseases. Further studies are also needed to investigate the safety and toxicity of MMB. Finally, the development of more efficient and cost-effective synthesis methods for MMB could facilitate its use in scientific research.
Conclusion
In conclusion, MMB is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. It is a potent and selective agonist for the CB1 and CB2 receptors and has been used in various in vitro and in vivo studies to investigate its effects on the endocannabinoid system. While MMB has several advantages for lab experiments, it also has limitations, and further studies are needed to investigate its potential therapeutic applications and safety.
Métodos De Síntesis
MMB is synthesized through a multi-step process that involves the reaction of 4-(4-fluorobenzyl)-1H-indole with N-methyl-N-(5-methylfuran-2-yl) methylamine. The resulting intermediate is then reacted with methyl phenyl sulfone to produce MMB. The synthesis method of MMB is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MMB has gained attention in scientific research due to its potential pharmacological properties. It has been reported to have high affinity and potency for the cannabinoid receptors CB1 and CB2. MMB has been used in various in vitro and in vivo studies to investigate its effects on the endocannabinoid system and its potential therapeutic applications.
Propiedades
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-9-12-19(27-16)15-22(2)21(24)17-10-13-20(14-11-17)28(25,26)23(3)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCKMAFIMJIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)

![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)

![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)



![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)


